3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
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Overview
Description
The compound you mentioned seems to be a derivative of benzoic acid, which is a common structure in many pharmaceuticals and organic compounds . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that is characterized by good thermal and chemical stability . This group is often used in pharmaceuticals and agrochemicals to improve properties like lipophilicity, bioavailability, and metabolic stability .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined experimentally. For a similar compound, 3-(Trifluoromethyl)benzoic acid, the molecular weight is 190.1193 . It has a solid form and a melting point of 375 K .Scientific Research Applications
Synthesis and Characterization of Trifluoromethylazoles
A study focused on the synthesis of trifluoromethylazoles, including compounds similar to 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid, demonstrated their potential use in measuring pH in biological media through 19F NMR spectroscopy. This application is significant for biological and chemical research, offering a novel method for pH measurement in various environments (Jones et al., 1996).
Self-Assembly into Supramolecular Structures
Another research effort described the self-assembly of semifluorinated monodendrons containing crown ethers into supramolecular columnar dendrimers, exhibiting a homeotropic hexagonal columnar liquid crystalline phase. This finding highlights the compound's utility in designing new materials with specific structural and functional properties (Percec et al., 1996).
Hydrogen Bonding and Supramolecular Synthons
Research on multi-component molecular solids of tetrafluoroterephthalic acid with various aza compounds revealed the importance of strong hydrogen bonds and weak intermolecular C–H⋯F and C–H⋯O interactions. This study provides insights into designing new molecular solids with desired properties through careful manipulation of intermolecular interactions (Wang et al., 2014).
Coordination Polymers for Luminescent and Magnetic Properties
The synthesis and characterization of coordination polymers based on a deprotonated variant of the compound have shown unique luminescent and magnetic properties. These findings open avenues for the development of materials with specific optical and magnetic applications (He et al., 2020).
Future Directions
The future directions in the research and development of a compound depend on its potential applications. Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals to improve properties like lipophilicity, bioavailability, and metabolic stability . Therefore, “3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid” might have potential applications in these areas.
Mechanism of Action
Mode of Action
Without specific target information, it’s challenging to detail the exact mode of action of this compound. The presence of the trifluoromethyl group and the pyrazole ring in its structure suggests that it might interact with its targets through hydrogen bonding or π-π stacking .
Pharmacokinetics
The trifluoromethyl group could potentially enhance the compound’s metabolic stability and lipophilicity, which might improve its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the trifluoromethyl group might enhance the compound’s stability under various environmental conditions .
properties
IUPAC Name |
3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-5-11(13(14,15)16)17-18(8)7-9-3-2-4-10(6-9)12(19)20/h2-6H,7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBSJSPQMRYDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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